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Methyl 4-deoxy-a-D-

glucopyranoside

CAS No.: 13241-00-4

Cat. No.: B1141112

Get Quote

Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 4-deoxy-

-D-glucopyranoside (systematically named Methyl 4-deoxy-

-D-xylo-hexopyranoside).[1] 4-deoxy sugars are critical structural motifs in aminoglycoside
antibiotics (e.g., paromomycin derivatives) and anthracycline antitumor agents, where the
absence of the hydroxyl group modulates hydrogen bonding and lipophilicity, often enhancing
pharmacological profiles.

The synthesis utilizes a Barton-McCombie radical deoxygenation strategy, chosen for its high

reproducibility and tolerance of steric hindrance compared to nucleophilic displacement

methods. The route proceeds via a regioselective reductive opening of a 4,6-O-benzylidene

acetal to access the C-4 hydroxyl group specifically.[1]
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The primary challenge in synthesizing 4-deoxy-glucose is distinguishing the C-4 hydroxyl group

from the chemically similar C-2 and C-3 secondary alcohols.[1]

Synthetic Strategy
Scaffold Locking: We utilize a 4,6-O-benzylidene acetal to simultaneously protect C-4 and C-

6, while locking the pyranose ring in the

conformation.[1]

Permanent Protection: The C-2 and C-3 positions are protected as benzyl ethers, which are

stable to radical conditions and removed simultaneously with the C-6 benzyl group in the

final step.[1]

Regioselective Access: A critical decision point is the opening of the benzylidene ring.[1] We

employ the Lipták method (

), which regioselectively opens the acetal to yield the 6-O-benzyl ether, leaving the 4-OH free
for functionalization.[1] (Note: Using

would incorrectly yield the 4-O-benzyl ether).[1]

Radical Deoxygenation: The C-4 alcohol is converted to a thiocarbonyl derivative (xanthate

or thiocarbonyl imidazolide) and excised using tributyltin hydride (

).
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Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.alfa-chemistry.com/resources/barton-mccombie-deoxygenation.html
https://www.alfa-chemistry.com/resources/barton-mccombie-deoxygenation.html
https://www.alfa-chemistry.com/resources/barton-mccombie-deoxygenation.html
https://www.alfa-chemistry.com/resources/barton-mccombie-deoxygenation.html
https://www.alfa-chemistry.com/resources/barton-mccombie-deoxygenation.html
https://www.alfa-chemistry.com/resources/barton-mccombie-deoxygenation.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141112?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl 4-deoxy-α-D-glucopyranoside
(Target)

Methyl 4-deoxy-2,3,6-tri-O-benzyl-α-D-glucopyranoside

Global Deprotection
(H2, Pd/C)

C-4 Thiocarbonyl Derivative

Barton-McCombie
(Bu3SnH)

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside
(4-OH Acceptor)

Activation
(TCDI or CS2/MeI)

Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside

Regioselective Opening
(LiAlH4/AlCl3)

Methyl α-D-glucopyranoside

Protection Sequence

Click to download full resolution via product page

Figure 1: Retrosynthetic logic flow for isolating the C-4 position.
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Stage 1: Preparation of the 4-OH Acceptor
Objective: Synthesize Methyl 2,3,6-tri-O-benzyl-

-D-glucopyranoside.

Step 1.1: Benzylidene Protection
Reagents: Methyl

-D-glucopyranoside, Benzaldehyde dimethyl acetal, Camphor-10-sulfonic acid (CSA).[1][2]

Suspend Methyl

-D-glucopyranoside (10.0 g, 51.5 mmol) in dry acetonitrile (150 mL).

Add Benzaldehyde dimethyl acetal (11.6 mL, 77.2 mmol) and a catalytic amount of CSA (500

mg).

Heat to reflux for 2 hours. The solution will clarify as the product forms.

Neutralize with triethylamine (1 mL) and concentrate in vacuo.

Crystallize from hot ethanol/water or purify via flash column chromatography (Hexane/EtOAc

1:1).

Yield: ~85% (Methyl 4,6-O-benzylidene-

-D-glucopyranoside).[1]

Step 1.2: Benzylation of C-2 and C-3
Reagents: Benzyl bromide (BnBr), Sodium hydride (NaH), DMF.

Dissolve the product from Step 1.1 (10.0 g, 35.4 mmol) in anhydrous DMF (100 mL) under

Argon.

Cool to 0°C. Add NaH (60% in oil, 4.25 g, 106 mmol) portion-wise. Stir for 30 min.

Add Benzyl bromide (10.5 mL, 88.5 mmol) dropwise.
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Warm to room temperature (RT) and stir for 4 hours.

Quench with MeOH (5 mL), dilute with EtOAc, and wash with water (3x) and brine.

Concentrate and purify via silica gel chromatography (Hexane/EtOAc 4:1).

Product: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-

-D-glucopyranoside.

Step 1.3: Regioselective Reductive Opening (The Lipták Method)
Critical Step: This step determines the success of the synthesis. We require the 4-OH (free)

and 6-O-Bn (protected).[1]

Dissolve the compound from Step 1.2 (5.0 g, 10.8 mmol) in a 1:1 mixture of anhydrous

and

(100 mL).

Add

(2.05 g, 54.0 mmol) carefully at 0°C.

Add a solution of

(5.76 g, 43.2 mmol) in

(30 mL) dropwise over 30 mins.

Note: The

complex acts as a Lewis acid-activated hydride donor.[1]

Reflux for 2 hours. Monitor by TLC (the 4-OH product is slightly more polar than the 6-OH

isomer, though the 6-OH isomer should not form in significant quantities under these

conditions).[1]

Cool to 0°C. Quench carefully with EtOAc, then water.
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Filter through Celite.[1] Wash the organic layer with water and brine.[1]

Purify via flash chromatography (Gradient: Hexane/EtOAc 4:1

2:1).

Product:Methyl 2,3,6-tri-O-benzyl-

-D-glucopyranoside.

Validation:

H NMR should show the C-4 proton shifted upfield (~3.6 ppm) compared to an acylated
control, and a

exchangeable proton signal.

Stage 2: Barton-McCombie Deoxygenation
Objective: Remove the C-4 hydroxyl group.[1]

Step 2.1: Thiocarbonyl Activation
Reagents: 1,1'-Thiocarbonyldiimidazole (TCDI), 1,2-Dichloroethane (DCE).[1]

Dissolve Methyl 2,3,6-tri-O-benzyl-

-D-glucopyranoside (3.0 g, 6.46 mmol) in anhydrous DCE (30 mL).

Add TCDI (2.30 g, 12.9 mmol).

Reflux for 12 hours under Argon.

Concentrate and purify rapidly via short-path silica chromatography (Hexane/EtOAc 3:1).[1]

Note: Thiocarbonyl derivatives can be unstable on silica; minimize exposure time.[1]

Product: Methyl 2,3,6-tri-O-benzyl-4-O-(imidazolylthiocarbonyl)-

-D-glucopyranoside.[1]
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Step 2.2: Radical Reduction
Reagents: Tributyltin hydride (

), AIBN (Azobisisobutyronitrile), Toluene.[3][4][5]

Dissolve the thiocarbonyl intermediate (3.5 g, ~6.0 mmol) in degassed dry Toluene (60 mL).

Add

(3.2 mL, 12.0 mmol) and AIBN (200 mg).

Slow Addition Protocol: To minimize side reactions, add the

/AIBN solution via syringe pump to the refluxing substrate solution over 1 hour.

Reflux for an additional 2 hours.

Cool and concentrate.

Tin Removal: Dissolve residue in acetonitrile and wash with hexane (tin species partition into

hexane).[1] Alternatively, use KF/Silica gel treatment to precipitate tin fluorides.

Purify via flash chromatography (Hexane/EtOAc 9:1).

Product:Methyl 4-deoxy-2,3,6-tri-O-benzyl-

-D-xylo-hexopyranoside.

Stage 3: Global Deprotection
Objective: Remove benzyl ethers to yield the final target.

Reagents:

(gas), 10% Pd/C, MeOH/EtOAc.

Dissolve the deoxy sugar (2.0 g) in MeOH/EtOAc (1:1, 40 mL).

Add 10% Pd/C (200 mg).
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Stir under

atmosphere (balloon pressure is sufficient) for 24 hours.

Filter through Celite to remove catalyst.[1]

Concentrate to a syrup.

Final Purification: The product is water-soluble.[1] If necessary, pass through a small column

of Sephadex LH-20 (eluent: MeOH) or silica (EtOAc/MeOH 9:1).

Quality Control & Data Validation
Expected Analytical Data
The following data confirms the identity of Methyl 4-deoxy-

-D-glucopyranoside.

Parameter
Expected
Value/Observation

Structural Insight

Appearance
Colorless syrup or white

hygroscopic solid

Typical for deprotected

monosaccharides.[1]

+135° to +145° (

1.0,

)

Confirms

-anomeric configuration.[1]

HRMS (ESI) calc. 201.0739

Confirms formula

.

NMR (C-4)

~34.0 - 36.0 ppm (

)

Diagnostic methylene signal

(upfield from ~70 ppm CH-

OH).[1]

NMR Validation Criteria
H-4a/H-4b: In the
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H NMR (

), look for two multiplets around 1.4–2.0 ppm.[1] One will be axial (quartet-like) and one
equatorial (multiplet), showing geminal coupling (~12 Hz) and vicinal coupling to H-3 and H-
5.[1]

H-1: Anomeric doublet at ~4.7 ppm (

), confirming the

-linkage.
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Figure 2: Step-by-step experimental workflow.

Safety and Handling
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): Highly toxic and readily absorbed through skin. Use double gloves and work strictly in a
fume hood.[1] All glassware must be rinsed with solvent and the washings treated as
hazardous heavy metal waste.[1]

: Reacts violently with water.[1] Ensure all solvents (

,

) are strictly anhydrous. Quench excess reagent slowly at 0°C.

Carbon Disulfide (

): If used instead of TCDI, be aware it is neurotoxic and extremely flammable (flash point
-30°C).[1] TCDI is the safer solid alternative recommended here.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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